N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:
- Imidazole core: Substituted with a methyl group at the 1-position and a furan-2-yl group at the 4-position.
- Ethyl linker: Connects the imidazole to the acetamide moiety.
- Acetamide group: Modified with an o-tolyloxy (2-methylphenoxy) substituent.
This compound is designed to leverage the pharmacophoric properties of imidazole (hydrogen bonding and π-π interactions) and furan (rigidity and metabolic stability). The o-tolyloxy group may enhance lipophilicity and target binding.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-6-3-4-7-16(14)25-13-19(23)20-10-9-18-21-15(12-22(18)2)17-8-5-11-24-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDWEPBFWYHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=NC(=CN2C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A furan ring
- An imidazole derivative
- An ether linkage to an o-tolyloxy group
This combination contributes to its distinctive biological activity. The molecular formula is , and it has a molecular weight of 341.43 g/mol .
Research indicates that this compound acts primarily as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders, including schizophrenia and depression. By enhancing receptor activity, this compound may offer new therapeutic avenues for treating these conditions .
1. Anticonvulsant Activity
Studies have shown that compounds similar to this compound exhibit significant anticonvulsant properties. For example, related N'-benzyl 2-amino acetamides have demonstrated efficacy in animal models, with effective doses (ED50) lower than traditional anticonvulsants like phenobarbital .
2. Antimicrobial Properties
There is emerging evidence that compounds with similar structural features possess antimicrobial properties. For instance, thiazole derivatives have shown potential against various bacterial strains, suggesting that the furan-imidazole combination may also yield antimicrobial benefits .
Case Study 1: Neurological Disorders
A study investigating the effects of metabotropic glutamate receptor modulators found that compounds structurally related to this compound significantly reduced symptoms in models of schizophrenia. The modulation of mGluRs was linked to improved cognitive function and mood stabilization .
Case Study 2: Anticonvulsant Screening
In a controlled study, the anticonvulsant activity of N-substituted acetamides was evaluated using maximal electroshock seizure (MES) models. Results indicated that certain derivatives exhibited potent anticonvulsant effects, with some showing better efficacy than established treatments .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-(4-furan-2-yl)-1-methylimidazol-2-yl)ethyl)-o-tolyloxyacetamide | Furan ring, imidazole | Positive allosteric modulator of mGluRs | Potential for treating schizophrenia |
| N'-benzyl 2-amino acetamides | Benzyl substitution | Anticonvulsant | Lower ED50 than phenobarbital |
| Thiazole derivatives | Thiazole ring | Antimicrobial | Effective against various bacteria |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:
Structural and Functional Insights
Imidazole vs. Benzimidazole/Thiazole Cores: The target compound’s imidazole core (vs. Thioacetamide derivatives (e.g., ) show enhanced enzyme inhibition (e.g., COX-1/COX-2) due to sulfur’s electronegativity, whereas the target compound’s oxygen-based acetamide may prioritize hydrolytic stability .
o-Tolyloxy Group: The methyl substituent on the phenoxy moiety increases lipophilicity compared to unsubstituted (e.g., ) or halogenated (e.g., 4-fluorophenyl in ) analogs, which may enhance membrane permeability .
Synthetic Routes :
- Coupling of imidazole-ethylamine with 2-(o-tolyloxy)acetic acid.
- Use of activating agents (e.g., CDI in ) or catalysts (e.g., ZnCl₂ in ).
Biological Activity Trends :
- Bromophenyl (9c, ) and fluorophenyl (9, ) substituents correlate with antimicrobial and anti-inflammatory activities, respectively. The target compound’s o-tolyloxy group may align with these trends but requires empirical validation.
- Conformational studies on imidazole-acetamides suggest that the ethyl linker and methylimidazole in the target compound may stabilize bioactive conformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
